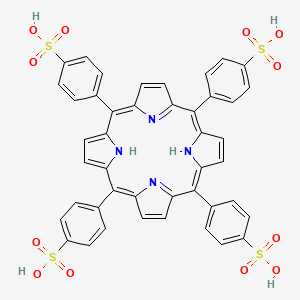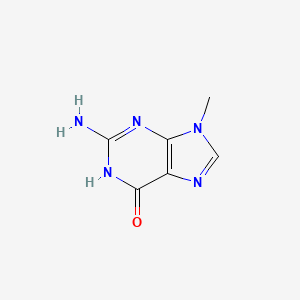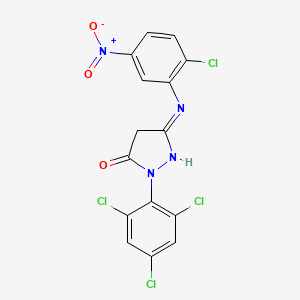
2-(3-chlorophenyl)-6-methylpyrimidin-4(3H)-one
Descripción general
Descripción
2-(3-Chlorophenyl)-6-methylpyrimidin-4(3H)-one, also known as 3-chloro-6-methylpyrimidin-4-one, is a chemical compound belonging to the class of organic compounds known as pyrimidinones. This compound is a colorless solid that has been extensively studied in the scientific community due to its interesting properties and potential applications.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Medicinal Applications
2-(3-chlorophenyl)-6-methylpyrimidin-4(3H)-one is explored within the realm of chemical synthesis and potential medicinal applications. Research has demonstrated its utility as a precursor or intermediate in the synthesis of various compounds with potential pharmaceutical applications.
Synthesis and Process Research : An important intermediate in the synthesis of anticancer drugs like dasatinib is 4,6-dichloro-2-methylpyrimidine. It is synthesized from acetamidine hydrochloride and dimethyl malonate, illustrating the relevance of pyrimidine derivatives in drug synthesis and development (Guo Lei-ming, 2012).
Regioselectivity in Methylation : Studies have shown high regioselectivity in the methylation of similar pyrimidine derivatives, highlighting the chemical flexibility and potential for targeted synthetic applications of these compounds (A. V. Erkin & V. Krutikov, 2006).
HIV and Kinesin Eg5 Inhibitors : Research into pyrimidine derivatives has led to the identification of compounds with promising antiviral activity against HIV-1 and HIV-2, as well as inhibition of kinesin Eg5. This suggests a significant potential for these compounds in therapeutic applications (N. Al-Masoudi, A. G. Kassim, & N. A. Abdul-Reda, 2014).
Antioxidant and Antitumor Activities : Certain nitrogen heterocycles, presumably including or related to pyrimidine derivatives, have been evaluated for their antioxidant and antitumor activities, indicating the broad spectrum of biological activities that these compounds can exhibit (M. A. El-Moneim, I. M. El‐Deen, & W. A. El-Fattah, 2011).
Chemical Structure and Stability
The study of pyrimidine derivatives extends into the examination of their chemical structures and stability, providing insights into their potential as stable intermediates or reactants in various chemical reactions.
Crystal Structure Analysis : Investigations into the crystal structures of related compounds reveal detailed information about molecular interactions and stability, aiding in the design of new compounds with desired physical and chemical properties (J. Mague et al., 2017).
Quantum Chemical Calculations : Advanced computational methods are employed to understand the molecular geometry, stability, and reactivity of pyrimidine derivatives, which is crucial for their application in medicinal chemistry and materials science (Yu Zhang et al., 2018).
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-7-5-10(15)14-11(13-7)8-3-2-4-9(12)6-8/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWLJZURSBZZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-6-methylpyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride](/img/structure/B1436471.png)
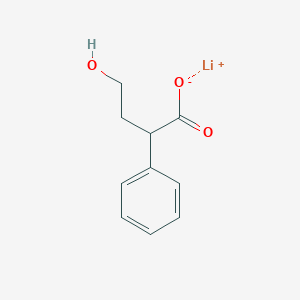
![(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B1436473.png)
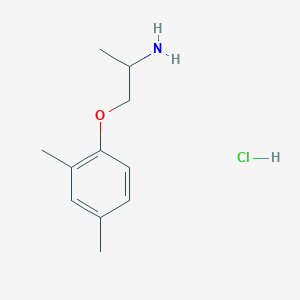


![5-Oxo-5-((3,6,10,13-tetrakis(tert-butoxycarbonyl)-8-methyl-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosan-1-yl)amino)pentanoic acid](/img/structure/B1436480.png)
![tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1436481.png)
![2-[2,6-Diisopropyl-3-[(R)-1-hydroxyethyl]-5-propyl-4-pyridyl]-5-fluorophenol](/img/structure/B1436483.png)
![2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1436486.png)

